molecular formula C40H58S4Sn2 B14038367 [4,8-Bis(5-octan-3-ylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

[4,8-Bis(5-octan-3-ylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

Cat. No.: B14038367
M. Wt: 904.6 g/mol
InChI Key: IVRBLVVDHKACMB-UHFFFAOYSA-N
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Description

[4,8-Bis(5-octan-3-ylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane is a complex organotin compound. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and as catalysts in various chemical reactions. This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,8-Bis(5-octan-3-ylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane typically involves multiple steps:

    Formation of the thiophene rings: This step involves the synthesis of thiophene derivatives through methods such as the Paal-Knorr synthesis.

    Coupling reactions: The final compound is formed through coupling reactions, often facilitated by catalysts like palladium.

Industrial Production Methods

Industrial production of such complex organotin compounds may involve:

    Batch processing: For small-scale production, batch reactors are used to control reaction conditions precisely.

    Continuous flow synthesis: For large-scale production, continuous flow reactors offer better efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.

    Substitution: The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Dihydrothiophenes: From reduction reactions.

    Functionalized derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst in various organic reactions.

    Material Science: Incorporated into polymers and other materials for enhanced properties.

Biology

    Bioconjugation: Used in the synthesis of bioconjugates for research purposes.

Medicine

    Drug Development:

Industry

    Polymer Industry: Used in the synthesis of specialty polymers.

Mechanism of Action

The mechanism of action of [4,8-Bis(5-octan-3-ylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways through binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • [4,8-Bis(5-hexylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
  • [4,8-Bis(5-decylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

Uniqueness

  • Structural Differences : The length and branching of the alkyl chains on the thiophene rings.
  • Functional Properties : Variations in reactivity and applications due to structural differences.

Properties

Molecular Formula

C40H58S4Sn2

Molecular Weight

904.6 g/mol

IUPAC Name

[4,8-bis(5-octan-3-ylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

InChI

InChI=1S/C34H40S4.6CH3.2Sn/c1-5-9-11-13-23(7-3)27-15-17-29(37-27)31-25-19-21-36-34(25)32(26-20-22-35-33(26)31)30-18-16-28(38-30)24(8-4)14-12-10-6-2;;;;;;;;/h15-20,23-24H,5-14H2,1-4H3;6*1H3;;

InChI Key

IVRBLVVDHKACMB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CC)C1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(S5)C(CC)CCCCC)[Sn](C)(C)C

Origin of Product

United States

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